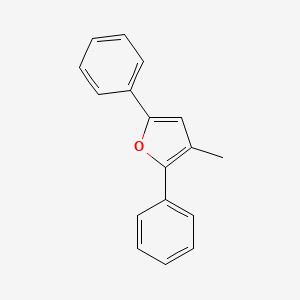![molecular formula C12H19NO3 B14412564 4-[Bis(2-methoxyethyl)amino]phenol CAS No. 87186-20-7](/img/structure/B14412564.png)
4-[Bis(2-methoxyethyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-methoxyethyl)amino]phenol is an organic compound with the molecular formula C13H21NO3 It contains a phenol group substituted with a bis(2-methoxyethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with bromine to form 4-bromoacetophenone, followed by a methoxide-bromide exchange and a single-step reduction to yield 4-(2-methoxyethyl)phenol . This intermediate can then be reacted with bis(2-methoxyethyl)amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-methoxyethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-methoxyethyl)amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antioxidant activity and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
4-[Bis(2-methoxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)phenol: Lacks the bis(2-methoxyethyl)amino group, resulting in different chemical and biological properties.
4-(2-Aminoethyl)phenol: Contains an aminoethyl group instead of bis(2-methoxyethyl)amino, leading to different reactivity and applications.
4-Hydroxyacetophenone: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
87186-20-7 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[bis(2-methoxyethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-13(8-10-16-2)11-3-5-12(14)6-4-11/h3-6,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
RTVIVKCTNQIPSC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(CCOC)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


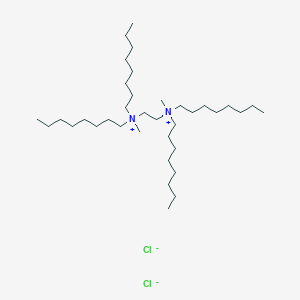
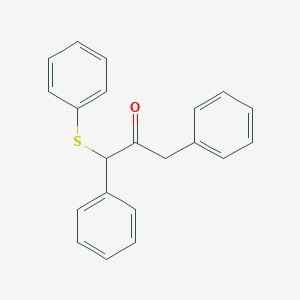
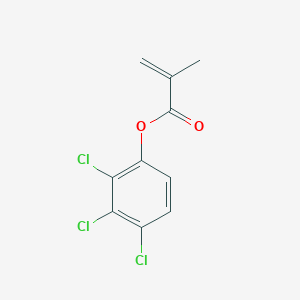
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
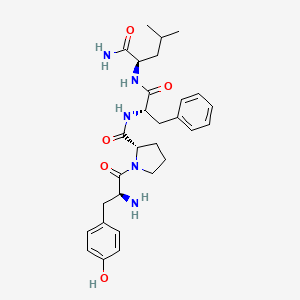
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
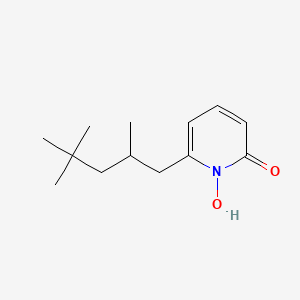
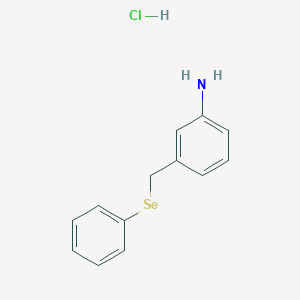

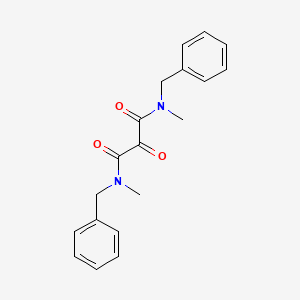

![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)

